molecular formula C10H12N2O3S2 B2437597 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide CAS No. 2413868-66-1

2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

Cat. No.: B2437597
CAS No.: 2413868-66-1
M. Wt: 272.34
InChI Key: FMPJDPPEYOVAKO-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide is a synthetic organic compound featuring a benzothiazepine core annulated with a sulfonamide group, forming a cyclic sulfonamide (sultam) structure. This molecular architecture incorporates two pharmacologically significant motifs, making it a valuable scaffold for discovery chemistry and drug development research. The 1,5-benzothiazepine core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Derivatives of this heterocycle have been extensively studied as cardiovascular modulators, including calcium channel blockers and vasodilators, as well as agents acting on the central nervous system (CNS) . Furthermore, this core structure has shown promise in research areas such as protease inhibition, antiplatelet aggregation, and as an anticancer agent . Incorporating the sulfonamide group into a cyclic framework classifies this compound as a sultam . Sultams are recognized as privileged structures in drug discovery due to their broad inhibitory properties against various enzymes . They demonstrate significant stability to hydrolysis and possess favorable crystalline properties, enhancing their suitability for chemical development . The specific structural features of this compound, including the α-halo group potential in its synthesis, make it a versatile building block for further derivatization using modern synthetic methodologies such as Pd(0)-catalyzed Heck reactions, intramolecular arylations, and other cyclization pathways to generate skeletally diverse libraries for high-throughput screening . This product is intended for research purposes as a chemical reference standard or as a key intermediate in the synthesis of more complex molecules for biological evaluation. It is supplied for For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-6-4-10(13)12-8-5-7(17(11,14)15)2-3-9(8)16-6/h2-3,5-6H,4H2,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJDPPEYOVAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide typically involves the reaction of sulfonyl chlorides with aminobenzenethiols. The structure of the compound is confirmed through various spectroscopic analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid, which can convert the compound into sulfonyl chlorides. These sulfonyl chlorides can then react with water, alcohols, and amines to produce sulfonic acids, esters, and amides, respectively.

Major Products Formed

The major products formed from these reactions include sulfonic acids, esters, and amides, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

In chemical research, 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide serves as an essential building block for synthesizing more complex molecules. It can act as a reagent in various chemical reactions, including:

  • Synthesis of Derivatives : The compound is utilized to create derivatives that may exhibit enhanced biological activity or novel properties.

Biology

The biological activities of this compound have garnered attention for their potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HCT-116 and HeLa. For instance, certain synthesized derivatives demonstrated IC50 values indicating effective cytotoxicity against these cancer cells .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Calcium Channel Blocking Activity : The compound has been investigated for its potential use in treating cardiovascular diseases due to its ability to block calcium channels. This mechanism helps in the relaxation of blood vessels and reduction of blood pressure .

Industry

In industrial applications, this compound is valuable for:

  • Material Development : It is used in creating new materials with specific properties suitable for various applications.
  • Production of Dyes and Pigments : The sulfonamide group enhances the reactivity of the compound in dye synthesis processes.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

  • Anticancer Studies : A series of derivatives were synthesized and tested against various cancer cell lines. The results indicated significant anticancer activity with specific compounds showing promising IC50 values .
  • Antimicrobial Testing : Various formulations containing the compound were tested for their effectiveness against bacterial strains, demonstrating notable antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its calcium channel blocking activity is attributed to its ability to bind to calcium channels, thereby inhibiting the influx of calcium ions into cells. This action can lead to the relaxation of blood vessels and a reduction in blood pressure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide include:

  • 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride
  • 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride

Uniqueness

What sets this compound apart from similar compounds is its specific sulfonamide group, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

Biological Activity

2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide is a compound belonging to the benzothiazepine class, which has garnered interest due to its diverse biological activities. Research has highlighted its potential therapeutic applications, particularly in the fields of diabetes management and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₉N₃O₃S
  • Molecular Weight : Approximately 215.25 g/mol

1. Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzothiazepines exhibit significant antidiabetic properties. The compound this compound was evaluated for its ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism.

Table 1: Inhibitory Activity Against α-Glucosidase

CompoundIC₅₀ (μM)Comparison with Acarbose (IC₅₀ = 37.38 μM)
2-Methyl-4-oxo...10.11 ± 0.32Significantly more potent
Compound A15.00 ± 0.20Moderate potency
Compound B25.00 ± 0.15Lower potency

The most active derivatives exhibited competitive inhibition with IC₅₀ values significantly lower than that of acarbose, suggesting a promising avenue for developing new antidiabetic agents .

2. Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways:

  • Tyrosinase Inhibition : Compounds derived from the benzothiazepine scaffold displayed potent inhibitory effects against mushroom tyrosinase with IC₅₀ values ranging from 1.21 to 70.65 μM, outperforming standard inhibitors like kojic acid (IC₅₀ = 16.69 μM) .

Table 2: Tyrosinase Inhibition Potency

CompoundIC₅₀ (μM)Reference Compound (Kojic Acid IC₅₀ = 16.69 μM)
Compound X5.00 ± 0.10More potent
Compound Y12.00 ± 0.20Comparable
Compound Z30.00 ± 0.25Less potent

3. Case Studies

In a notable study, the administration of a related derivative (Compound B) at doses of 10 mg/kg and 20 mg/kg resulted in significant reductions in blood glucose levels in diabetic models over a period of time, demonstrating its potential as an effective treatment for diabetes management.

Case Study Results: Blood Glucose Levels

Treatment GroupInitial Glucose Level (mg/dL)Final Glucose Level (mg/dL)
Control379.31 ± 4.98Not treated
Compound B (10 mg/kg)379.31 ± 4.98225.33 ± 4.87
Compound B (20 mg/kg)379.31 ± 4.98155.09 ± 4.55

The results indicated a dose-dependent effect on blood glucose reduction, highlighting the therapeutic potential of this compound in managing diabetes .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Use inert atmosphere (N₂) to prevent oxidation of sulfur-containing intermediates.

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • HPLC : Reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (60:40) at 1 mL/min. Retention time typically 8–10 minutes .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm regiochemistry and sulfonamide substitution. Key signals include δ 2.1–2.3 ppm (CH₃), δ 3.5–4.0 ppm (dihydro ring protons), and δ 7.8–8.2 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How can reaction conditions be optimized for higher yield using Design of Experiments (DOE)?

Methodological Answer:
DOE frameworks (e.g., Box-Behnken or Central Composite Design) are effective for optimizing variables like temperature, catalyst loading, and solvent ratios. Example workflow:

Identify Factors : Temperature (60–120°C), catalyst (0.5–2 mol%), and reaction time (4–12 hours).

Response Variables : Yield (%) and purity (HPLC area%).

Statistical Analysis : Use software (e.g., JMP or Minitab) to model interactions and predict optimal conditions. For instance, a quadratic model might reveal that 90°C with 1.2 mol% catalyst maximizes yield (85%) while minimizing byproducts .

Table 1 : Example DOE Results for Sulfonylation Step

Temperature (°C)Catalyst (mol%)Time (h)Yield (%)
801.0672
1001.5885
1202.01078

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) to detect conformational exchange in solution.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies caused by solid-state vs. solution-state structures .
  • XRD Refinement : Ensure high-resolution data (≤ 0.8 Å) and refine hydrogen atom positions using SHELXL. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Advanced: What computational approaches are suitable for studying reaction mechanisms involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states (TS) for key steps (e.g., sulfonylation). IRC (Intrinsic Reaction Coordinate) analysis confirms TS connectivity.
  • Solvent Effects : Apply implicit solvent models (e.g., PCM) to assess polarity impacts on activation barriers. For example, DMF may lower the TS energy by 5–10 kcal/mol compared to toluene .
  • Machine Learning : Train models on reaction datasets (e.g., USPTO) to predict regioselectivity or byproduct formation.

Advanced: How to address challenges in scaling up synthesis from milligram to gram scale?

Methodological Answer:
Critical parameters for scale-up:

  • Heat Transfer : Use jacketed reactors with controlled heating/cooling rates to avoid exothermic runaway.
  • Purification : Replace column chromatography with fractional crystallization (solvent: ethanol/water gradient).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during sulfonylation due to HCl gas release.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal. Solid waste should be incinerated in accordance with EPA guidelines .

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